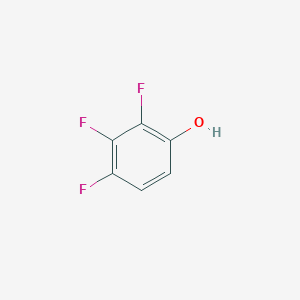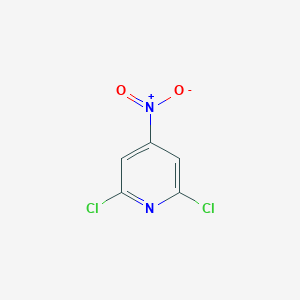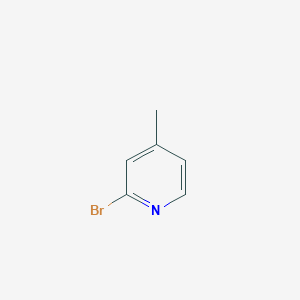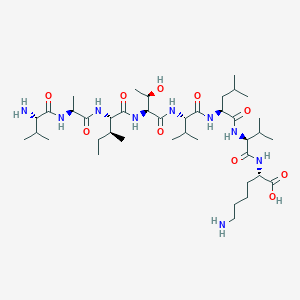![molecular formula C35H41N3O6S B133561 1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate CAS No. 147879-85-4](/img/structure/B133561.png)
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPPA and has been synthesized using various methods.
作用機序
BPPA inhibits the enzyme cathepsin B by binding to the active site of the enzyme, preventing the enzyme from cleaving its substrates. Cathepsin B is involved in various cellular processes, including protein degradation, autophagy, and apoptosis. Inhibition of cathepsin B can lead to the accumulation of misfolded proteins and cell death.
生化学的および生理学的効果
BPPA has been shown to have various biochemical and physiological effects, including inhibition of cathepsin B, inhibition of cancer cell growth, and neuroprotective effects. BPPA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
BPPA has several advantages for lab experiments, including its potent inhibitory effects on cathepsin B, its ability to inhibit cancer cell growth, and its neuroprotective effects. However, BPPA has several limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the research on BPPA, including the development of more potent and selective inhibitors of cathepsin B, the investigation of BPPA's potential as a treatment for neurodegenerative diseases, and the exploration of BPPA's potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of BPPA in humans, and to investigate the potential side effects of BPPA.
合成法
The synthesis of BPPA involves the reaction of 3-phenylpropanoic acid with N,N-dimethylformamide (DMF) and thionyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-alanine in the presence of triethylamine to form 3-phenylpropanoyl-L-alanine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 3-phenylpropanoyl-L-alanine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-lysine in the presence of triethylamine to form 3-phenylpropanoyl-L-lysine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate.
科学的研究の応用
BPPA has potential applications in various fields of scientific research, including drug discovery, cancer research, and neuroscience. BPPA can act as a potent inhibitor of the enzyme cathepsin B, which is implicated in various diseases, including cancer and Alzheimer's disease. BPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. BPPA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
CAS番号 |
147879-85-4 |
|---|---|
製品名 |
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
分子式 |
C35H41N3O6S |
分子量 |
631.8 g/mol |
IUPAC名 |
1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C35H41N3O6S/c1-26(39)45-25-30(21-29-15-9-4-10-16-29)35(43)38-24-34(42)44-31(22-36-32(40)19-17-27-11-5-2-6-12-27)23-37-33(41)20-18-28-13-7-3-8-14-28/h2-16,30-31H,17-25H2,1H3,(H,36,40)(H,37,41)(H,38,43) |
InChIキー |
MRSFBDXXTLBMSE-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
正規SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
同義語 |
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((1-oxo-3 -phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl este r, (+-)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



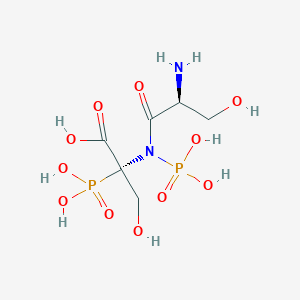
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
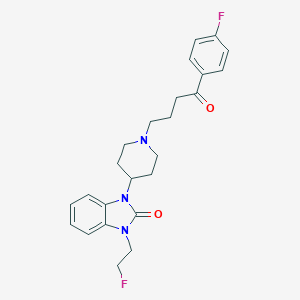
![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
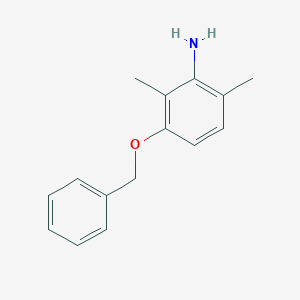
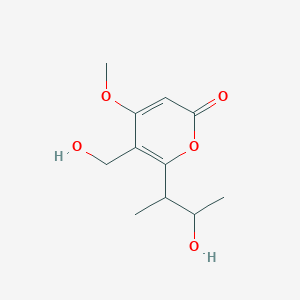
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
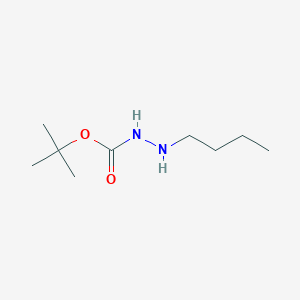
![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)
